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(3-Methyloxiran-2-yl)phosphonic acid - 23112-90-5

(3-Methyloxiran-2-yl)phosphonic acid

Catalog Number: EVT-10956888
CAS Number: 23112-90-5
Molecular Formula: C3H7O4P
Molecular Weight: 138.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(3-Methyloxiran-2-yl)phosphonic acid is a natural product found in Streptomyces netropsis, Streptomyces olivoverticillatus, and other organisms with data available.
Overview

(3-Methyloxiran-2-yl)phosphonic acid is a phosphonic acid derivative characterized by the presence of an epoxide functional group. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and agricultural science. Its molecular structure includes a three-membered oxirane ring attached to a phosphonic acid moiety, which contributes to its unique reactivity and biological properties.

Source

This compound can be synthesized through various chemical methods, often involving the reaction of phosphonic acid derivatives with epoxides. It is also found in certain natural products and has been studied for its role in biological systems.

Classification

(3-Methyloxiran-2-yl)phosphonic acid falls under the category of organophosphorus compounds. It is classified as a phosphonic acid, which are known for their applications in agriculture as herbicides and fungicides, as well as in pharmaceuticals for their antimicrobial properties.

Synthesis Analysis

Methods

The synthesis of (3-Methyloxiran-2-yl)phosphonic acid can be achieved through several methods:

  1. Epoxidation Reaction: Starting from a suitable alkene, an epoxidation reaction can be performed using peracids or other oxidizing agents to introduce the epoxide functionality.
  2. Phosphonylation: The introduction of the phosphonic acid group can be achieved through the reaction of an epoxide with phosphorus trichloride followed by hydrolysis.
  3. Direct Synthesis: A more straightforward approach involves the reaction of 3-methyl-2-oxirane with phosphorus oxychloride, followed by hydrolysis to yield the desired phosphonic acid.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. The use of solvents and catalysts may also be necessary to facilitate the reaction.

Molecular Structure Analysis

Structure

The molecular formula for (3-Methyloxiran-2-yl)phosphonic acid is C3H7O4P\text{C}_3\text{H}_7\text{O}_4\text{P}. The structural representation includes:

  • An oxirane (epoxide) ring,
  • A phosphonic acid functional group.

In terms of stereochemistry, the compound can exist in multiple stereoisomeric forms due to the chiral center at the carbon adjacent to the epoxide.

Data

  • CAS Number: 3417
  • Molecular Weight: Approximately 153.06 g/mol
  • SMILES Notation: C[C@H]1O[C@@H]1P(=O)(O)(O)
Chemical Reactions Analysis

Reactions

(3-Methyloxiran-2-yl)phosphonic acid participates in various chemical reactions:

  1. Nucleophilic Substitution: The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that generate hydroxylated products.
  2. Acid-base Reactions: The phosphonic acid group can donate protons, making it a weak acid that can interact with bases.
  3. Condensation Reactions: It may react with alcohols or amines to form esters or amides, respectively.

Technical Details

The reactivity of (3-Methyloxiran-2-yl)phosphonic acid is influenced by its structural features, particularly the presence of both acidic and electrophilic sites, which allows for diverse reaction pathways.

Mechanism of Action

Process

The mechanism of action for (3-Methyloxiran-2-yl)phosphonic acid largely depends on its interactions with biological molecules:

  1. Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, particularly those associated with phosphonate metabolism.
  2. Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis due to its structural similarity to key metabolic intermediates.

Data

Research indicates that compounds with similar structures exhibit significant activity against various microorganisms, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a colorless liquid or solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • pKa Values: The strongest acidic pKa is around 1.25, indicating it is a relatively strong acid compared to other organic acids.
  • Stability: Stable under standard laboratory conditions but sensitive to strong bases and nucleophiles that may react with the epoxide group.
Applications

(3-Methyloxiran-2-yl)phosphonic acid has several scientific uses:

  1. Agricultural Chemicals: As a potential herbicide or fungicide due to its ability to inhibit specific biochemical pathways in plants and fungi.
  2. Pharmaceuticals: Investigated for use as an antimicrobial agent against resistant strains of bacteria.
  3. Biochemical Research: Utilized as a tool compound in studies exploring phosphonate metabolism and enzyme inhibition mechanisms.
Mechanistic Basis of Biological Activity

Enzymatic Inhibition of Peptidoglycan Biosynthesis

The primary bactericidal activity of fosfomycin stems from its targeted disruption of bacterial cell wall biosynthesis, specifically inhibiting the cytoplasmic enzyme Uridine Diphosphate-N-Acetylglucosamine Enolpyruvyl Transferase (MurA). This enzyme catalyzes the committed first step in peptidoglycan precursor formation.

Irreversible Covalent Inhibition of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)

Fosfomycin functions as a highly efficient irreversible covalent inhibitor of MurA. Mechanistically, it mimics the natural substrate Phosphoenolpyruvate (PEP). Within the enzyme's active site, the highly strained epoxide ring undergoes nucleophilic attack by the thiolate anion of a conserved Cysteine 115 (Cys115) residue (Escherichia coli numbering). This reaction results in ring opening and the formation of a stable, irreversible thioether bond between the antibiotic and the enzyme [1] [4] [10]. This covalent adduct formation permanently blocks PEP binding and catalytic activity. Consequently, the production of UDP-N-acetylglucosamine-enolpyruvate is halted, arresting the synthesis of the essential peptidoglycan precursor UDP-N-acetylmuramic acid and leading to bacterial cell lysis and death [1] [4] [6].

Structural Basis of Active-Site Cysteine Alkylation by the Epoxide Functional Group

High-resolution X-ray crystallography studies of MurA complexed with fosfomycin and its natural substrate Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc) reveal the precise structural interactions enabling covalent inhibition. The opened epoxide ring of fosfomycin forms a covalent C-S bond with the sulfur atom of Cys115. The phosphonate group of fosfomycin is critically positioned within a positively charged pocket formed by three conserved MurA residues: Lysine 22 (Lys22), Arginine 120 (Arg120), and Arginine 397 (Arg397). These residues form an extensive network of electrostatic interactions (specifically, five hydrogen bonds) with the phosphonate oxygen atoms, mirroring the binding mode of the phosphate group of PEP [4] [10]. The methyl group attached to the epoxide ring occupies a small hydrophobic niche. Crucially, the alkylated Cys115 residue and the bound fosfomycin molecule are tightly packed between the enzyme and the co-bound UDP-GlcNAc molecule, physically preventing substrate access and catalysis [1] [4].

Table 1: Key Interactions in the MurA-Fosfomycin-UDP-GlcNAc Ternary Complex

MurA ResidueFosfomycin Atom/GroupType of InteractionFunctional Consequence
Cysteine 115C1 (Epoxide Carbon)Covalent Thioether BondIrreversible Inactivation
Lysine 22Phosphonate OxygensHydrogen BondingAnchors Phosphonate Group
Arginine 120Phosphonate OxygensHydrogen BondingAnchors Phosphonate Group
Arginine 397Phosphonate OxygensHydrogen BondingAnchors Phosphonate Group
Hydrophobic PocketC3 Methyl GroupVan der WaalsStabilizes Binding
UDP-GlcNAcFosfomycin backboneSteric PackingLocks inhibitor in place

Conformational Dynamics of UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) During Substrate-Induced Binding

MurA undergoes significant conformational dynamics essential for its catalytic cycle and fosfomycin inhibition. MurA exists in an "open" state (domains apart) when unliganded and a "closed" state (domains apposed) when substrates or inhibitors bind. Crucially, binding of UDP-GlcNAc induces a major conformational shift from the open to the closed state. This closed state creates the precise active site geometry necessary for both catalysis and high-affinity fosfomycin binding [4] [10]. Fosfomycin exhibits time-dependent inactivation kinetics of MurA, with inactivation occurring significantly faster in the presence of UDP-GlcNAc. This demonstrates that fosfomycin preferentially binds and alkylates Cys115 in the UDP-GlcNAc-induced closed conformation [4] [10]. The conformational change optimally positions Cys115 for nucleophilic attack on the epoxide carbon and stabilizes the transition state leading to covalent adduct formation. Without UDP-GlcNAc binding, the open conformation sterically hinders efficient fosfomycin binding and covalent inhibition.

Table 2: Conformational States of MurA Relevant to Fosfomycin Inhibition

Conformational StateDomain ArrangementCys115 AccessibilityEffect on Fosfomycin Binding/InhibitionKey Trigger
OpenDomains separatedLow (Buried/Protected)Weak, reversible binding onlyAbsence of UDP-GlcNAc
ClosedDomains apposedHigh (Exposed/Reactive)Strong binding, rapid covalent inhibitionBinding of UDP-GlcNAc
Fosfomycin-Adducted (Closed)Domains apposedCovalently modifiedIrreversibly inactivated, PEP excludedCovalent reaction after UDP-GlcNAc binding

Molecular Mimicry in Cellular Transport Mechanisms

As a highly polar, zwitterionic molecule under physiological conditions, fosfomycin cannot passively diffuse across the bacterial cytoplasmic membrane. Its potent intracellular activity relies entirely on active transport systems that it accesses via molecular mimicry of natural metabolites.

Uptake via Hexose-6-Phosphate Transporter (UhpT) Systems

The primary high-affinity uptake route for fosfomycin in many bacteria, notably Escherichia coli, is through the Hexose-6-Phosphate Transporter (UhpT). UhpT is a proton motive force-dependent antiporter belonging to the Major Facilitator Superfamily (MFS), responsible for importing hexose phosphates (like Glucose-6-Phosphate (G6P)) in exchange for inorganic phosphate (Pi). Fosfomycin acts as a structural mimetic of G6P. The phosphonate group of fosfomycin effectively mimics the phosphate group of G6P, allowing recognition and transport by UhpT [1] [2] [4]. Expression of the uhpT gene is inducible by extracellular G6P via the UhpABC regulatory system. Consequently, susceptibility testing protocols for fosfomycin (e.g., Clinical and Laboratory Standards Institute methods) mandate the inclusion of G6P (typically 25 µg/mL) in the agar medium to induce UhpT expression and ensure accurate assessment of fosfomycin uptake and activity [1]. Mutations in the uhpT structural gene or regulatory loci (uhpA, uhpB, uhpC) confer significant fosfomycin resistance by abolishing or reducing antibiotic uptake [1] [9].

Alternative Internalization Through Glycerol-3-Phosphate (GlpT) Permeases

A second major uptake pathway, particularly relevant in species or strains where UhpT is absent, defective, or not induced, utilizes the Glycerol-3-Phosphate (G3P) Transporter (GlpT). Similar to UhpT, GlpT is an MFS family antiporter, exchanging external G3P for internal Pi. Fosfomycin mimics the structure of Glycerol-3-Phosphate (G3P), particularly its phosphate moiety, enabling its recognition and transport by GlpT [1] [4] [6]. Expression of the glpT gene is regulated by the GlpR repressor, which dissociates from the operator region upon binding G3P, allowing gene transcription. Mutations in glpT or its regulatory elements are a common mechanism of acquired fosfomycin resistance [1]. The relative contribution of UhpT versus GlpT varies by bacterial species. For example, in Pseudomonas aeruginosa, which lacks a functional UhpT system, GlpT serves as the primary fosfomycin transporter. Mutants lacking functional GlpT are intrinsically resistant in this species [1]. In contrast, many Enterobacteriaceae utilize both systems, with defects in both typically required for high-level resistance. The requirement of specific transporters also explains the intrinsic resistance of some bacteria (e.g., Acinetobacter baumannii, Listeria monocytogenes under in vitro conditions) that lack functional homologs of these uptake systems [1] [6] [9].

Table 3: Fosfomycin Uptake Systems and Resistance Mechanisms

Transport SystemNatural Substrate MimickedRegulatory InducerPrimary Bacterial ExamplesResistance Mechanism
UhpT (Hexose-6-P Transporter)Glucose-6-Phosphate (G6P)Glucose-6-Phosphate (G6P)Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacaeMutations in uhpT (structural gene), uhpA, uhpB, uhpC (regulatory genes)
GlpT (Glycerol-3-P Transporter)Glycerol-3-Phosphate (G3P)Glycerol-3-Phosphate (G3P)Pseudomonas aeruginosa, Escherichia coli, Salmonella entericaMutations in glpT (structural gene), glpR (regulatory gene repressor)
None/Low FunctionN/AN/AAcinetobacter baumannii, Stenotrophomonas maltophilia, Bacteroides fragilisLack of functional orthologous transporters (Intrinsic Resistance)

Non-Canonical Immunomodulatory Effects on Phagocytic Function

Beyond its direct bactericidal action through MurA inhibition, fosfomycin exhibits non-canonical immunomodulatory properties that potentially enhance host defense against bacterial infections. A key documented effect is the augmentation of phagocytic cell function.

Research indicates that fosfomycin can enhance the phagocytic capacity of neutrophils. Neutrophils exposed to fosfomycin in vitro demonstrate a significantly increased ability to engulf and kill bacterial pathogens, such as Staphylococcus aureus and Escherichia coli, compared to neutrophils treated with other classes of antibiotics like β-lactams or aminoglycosides, or untreated controls [4] [9]. This effect appears to be distinct from its direct antibacterial activity and is observed at sub-inhibitory concentrations of the antibiotic. The precise molecular mechanism underlying this immunostimulation remains under investigation but is hypothesized to involve modulation of neutrophil surface receptors or intracellular signaling pathways leading to more efficient actin polymerization and phagosome formation [4] [9]. This enhanced phagocytic function potentially contributes to the in vivo efficacy of fosfomycin, particularly in clearing infections within immunocompetent hosts, and represents a beneficial secondary pharmacological effect beyond direct enzyme inhibition. This immunomodulatory activity is distinct from its primary mechanism of bacterial cell wall synthesis inhibition and underscores a potential role in modulating host-pathogen interactions [4] [6] [9].

Properties

CAS Number

23112-90-5

Product Name

(3-Methyloxiran-2-yl)phosphonic acid

IUPAC Name

(3-methyloxiran-2-yl)phosphonic acid

Molecular Formula

C3H7O4P

Molecular Weight

138.06 g/mol

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)

InChI Key

YMDXZJFXQJVXBF-UHFFFAOYSA-N

Canonical SMILES

CC1C(O1)P(=O)(O)O

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